Evidence Item 1: 2-Fluorobenzylthio-1,2,4-triazole Core Achieves Nanomolar KCC2 Affinity — A Scaffold-Level Quantitative Benchmark
The 2-fluorobenzylthio-1,2,4-triazole scaffold shared by the target compound demonstrates a quantitative binding benchmark: the analog 3-[(2-fluorophenyl)methylsulfanyl]-N-[(E)-3-phenylprop-2-enyl]-1,2,4-triazol-4-amine (BDBM44014) exhibits an EC₅₀ of 56.7 nM against the human KCC2 ion transporter (Solute carrier family 12 member 5) in a validated Vanderbilt Screening Center assay [1]. The target compound differs from this analog by carrying a 3-methoxyphenyl at C5 (instead of H at C5 in the analog) and a primary 4-NH₂ (instead of 4-N-cinnamyl). While these substituent differences preclude direct extrapolation of the KCC₂ EC₅₀ value to the target compound, the nanomolar potency of the core scaffold establishes a quantitative baseline for this chemotype's ability to engage ion channel targets, which is absent for the 3- or 4-fluorophenyl positional isomers or the non-fluorinated benzylthio analogs that lack documented target engagement data .
| Evidence Dimension | Target binding affinity (EC₅₀) of 2-fluorobenzylthio-1,2,4-triazole scaffold core |
|---|---|
| Target Compound Data | Not directly measured for the target compound; scaffold-level benchmark from closest analog: EC₅₀ = 56.7 nM (KCC₂, Human) |
| Comparator Or Baseline | 3-[(2-Fluorophenyl)methylsulfanyl]-N-[(E)-3-phenylprop-2-enyl]-1,2,4-triazol-4-amine (BDBM44014): EC₅₀ = 56.7 nM; closest available analog with quantitative target engagement data |
| Quantified Difference | The target compound retains the identical 2-fluorobenzylthio-triazole core but carries alternative C5 and N4 substituents; direct activity difference untested. Comparator analog confirms nanomolar scaffold targetability. |
| Conditions | Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters; assay provider: Eric Delpire, Vanderbilt University; PubChem BioAssay AID 1736; deposited 2011-05-25 |
Why This Matters
This scaffold-level quantitative benchmark provides the only publicly available affinity measurement for the 2-fluorobenzylthio-triazole core and establishes a credible starting point for medicinal chemistry optimization, distinguishing this chemotype from uncharacterized positional isomers.
- [1] BindingDB. BDBM44014: 3-[(2-fluorophenyl)methylsulfanyl]-N-[(E)-3-phenylprop-2-enyl]-1,2,4-triazol-4-amine. EC₅₀ = 56.7 nM (Solute carrier family 12 member 5, Human). PubChem BioAssay AID 1736. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=44014 View Source
